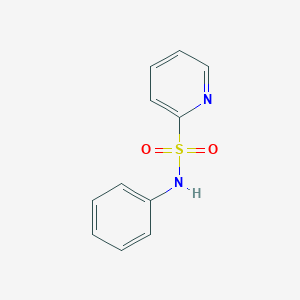

N-phenylpyridine-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103863-00-9 |

|---|---|

Molecular Formula |

C11H10N2O2S |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

N-phenylpyridine-2-sulfonamide |

InChI |

InChI=1S/C11H10N2O2S/c14-16(15,11-8-4-5-9-12-11)13-10-6-2-1-3-7-10/h1-9,13H |

InChI Key |

SPKDKEYOMHVGPB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |

Synonyms |

2-Pyridinesulfonamide,N-phenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylpyridine 2 Sulfonamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a foundational route to N-phenylpyridine-2-sulfonamide and its derivatives, typically involving the formation of the sulfonamide bond through the reaction of an amine with a sulfonyl chloride.

N-Sulfonylation of Anilines

The most common and direct method for synthesizing this compound involves the N-sulfonylation of aniline (B41778). rsc.org This reaction is typically carried out by treating aniline with 2-pyridylsulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like pyridine (B92270). rsc.org The pyridine serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired sulfonamide. rsc.org

A typical procedure involves dissolving aniline in THF and then adding pyridine and 2-pyridylsulfonyl chloride at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. rsc.org The reaction mixture is stirred for an extended period, during which the product precipitates and can be isolated by filtration. This method has been reported to yield this compound in high purity and good yield. rsc.org

Variations with Substituted Anilines and Pyridine-2-sulfonyl Chlorides

The versatility of the N-sulfonylation reaction allows for the synthesis of a wide range of this compound derivatives by using substituted anilines or modified pyridine-2-sulfonyl chlorides. rsc.orgeurjchem.com This approach enables the exploration of structure-activity relationships for various applications. For instance, anilines bearing electron-donating or electron-withdrawing groups on the phenyl ring can be used to modulate the electronic properties and, consequently, the biological activity of the resulting sulfonamides. rsc.orgnih.gov

Several studies have documented the synthesis of derivatives such as N-(4-methoxyphenyl)pyridine-2-sulfonamide, N-(4-fluorophenyl)pyridine-2-sulfonamide, and N-[4-(trifluoromethyl)phenyl]pyridine-2-sulfonamide by reacting the corresponding substituted anilines with 2-pyridylsulfonyl chloride. rsc.org The reaction conditions are generally similar to those used for the unsubstituted aniline, and the yields are often high. rsc.org The synthesis of a series of new functionalized pyridines containing benzenesulfonamide (B165840) derivatives has also been achieved by treating N-isopropyl-4-methylpyridine-2,6-diamine with various substituted benzenesulfonyl chlorides. eurjchem.com

| Substituent on Aniline | Product Name | Yield (%) |

| H | This compound | 92 |

| 4-Methoxy | N-(4-Methoxyphenyl)pyridine-2-sulfonamide | 90 |

| 4-Fluoro | N-(4-Fluorophenyl)pyridine-2-sulfonamide | 79 |

| 4-(Trifluoromethyl) | N-[4-(Trifluoromethyl)phenyl]pyridine-2-sulfonamide | 76 |

Table 1: Yields of this compound derivatives synthesized from substituted anilines. Data sourced from rsc.org.

Transition-Metal Catalyzed C-H Sulfonamidation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering alternative pathways that often involve the direct functionalization of C-H bonds. These methods can provide improved efficiency and regioselectivity.

Copper-Catalyzed Methods

Copper-catalyzed reactions have been effectively used for the amidation of 2-phenylpyridine (B120327). nih.gov These methods often utilize a copper catalyst, such as copper(II) acetate (B1210297), and an oxidant, like oxygen, to facilitate the C-H bond activation and subsequent C-N bond formation. nih.gov A variety of nitrogen sources, including sulfonamides, can participate in this reaction, leading to the formation of the corresponding N-substituted 2-phenylpyridines in moderate to good yields. nih.gov The use of a directing group on the arene, such as a pyridine ring, can guide the sulfonamidation to a specific position, typically the ortho C-H bond. rsc.org For the first time in 2014, the utility of copper catalysts for the direct sulfonamidation of aromatic C-H bonds with sulfonyl azides was reported. rsc.org

Rhodium-Catalyzed Approaches

Rhodium catalysts have proven to be highly effective for the direct sulfonamidation of aromatic C-H bonds. nih.gov In a notable example, a rhodium(III)-catalyzed intermolecular amidation of arenes containing an N-chelating group with sulfonamides was developed. acs.org This method is applicable to a broad range of substrates and proceeds under mild conditions. acs.org Cheng's research group reported one of the earliest rhodium-catalyzed direct sulfonamidations of aromatic C-H bonds using sulfonyl azides, with the pyridyl group acting as an ortho-selective directing group. nih.gov The combination of [RhCp*Cl2]2 and AgSbF6 was identified as a highly suitable catalytic system for this transformation. nih.gov

Nickel-Catalyzed C-N Bond Formation

Nickel catalysis provides a highly efficient method for the formation of C-N bonds between sulfonamides and aryl electrophiles. nih.gov This approach is particularly valuable for creating a diverse range of N-aryl and N-heteroaryl sulfonamide motifs. nih.gov A photosensitized nickel-catalyzed method has been developed that allows for the coupling of sulfonamides with aryl and heteroaryl halides. nih.gov Mechanistic studies suggest that the reaction may proceed through an energy-transfer mechanism, leading to reductive elimination from a triplet excited Ni(II) complex. nih.gov This methodology has demonstrated broad applicability and has been used in the late-stage functionalization of complex molecules. nih.govprinceton.edu

Iridium-Catalyzed Reductive Sulfonamidation

Iridium catalysis has been effectively utilized for the synthesis of N-benzylated sulfonamides from alkoxy aryl alkynes and various sulfonamides. researchgate.netnih.gov This reductive sulfonamidation process employs formic acid as a hydrogen donor and proceeds under mild conditions. researchgate.net The reaction demonstrates broad applicability with a variety of substituted benzene (B151609), heteroaromatic, and aliphatic sulfonamides. researchgate.netnih.gov

Notably, this method has been successfully applied to the structural diversification of established drugs like valdecoxib (B1682126) and zonisamide, highlighting its synthetic utility. researchgate.netnih.gov The reaction accommodates both primary and secondary aryl sulfonamides. nih.gov However, the efficiency can be influenced by the electronic properties of the sulfonamide substrate; for instance, pyridine sulfonamides may result in lower yields compared to 2-thiophenesulfonamides, a difference attributed to π-electron density. nih.gov The process is also amenable to gram-scale synthesis in the open air, underscoring its practicality. nih.gov

Nitrene Insertion Reactions

Nitrene insertion reactions represent a powerful tool for the formation of carbon-nitrogen and boron-nitrogen bonds, offering a direct pathway to complex amine and organoboron compounds.

Catalytic Insertion into B-H Bonds with Sulfonamide-Derived Nitrenes

A novel approach for creating B-N bonds involves the catalytic insertion of nitrenes, generated in situ from sulfonamides and sulfamates, into B-H bonds. rsc.orgrsc.orgnih.govresearchgate.net This reaction is particularly selective for cyclic boranes that feature a 2-phenylpyridine framework. rsc.orgrsc.orgnih.govresearchgate.net The in situ generation of the reactive nitrene species is typically achieved through oxidation of the corresponding sulfonamide. rsc.orgrsc.orgresearchgate.net

Rhodium and ruthenium carboxylates, specifically those of the [M2(OOCR)4]X type, have been identified as highly effective catalysts for this transformation. rsc.orgrsc.orgnih.govresearchgate.net The Rh2esp2 catalyst, in particular, is noted for its robustness in nitrene chemistry. rsc.org This method allows for the reaction to proceed under mild conditions, and the nitrene precursor can be generated from a tosylamide and an oxidant like iodosylbenzene (PhIO) in the presence of the borane (B79455). chemrxiv.org

The scope of this reaction is broad, accommodating various substituted aryl and alkyl sulfonamides. researchgate.net

Table 1: Catalytic Insertion of Nitrenes into 2-phenylpyridine–borane researchgate.netchemrxiv.org

| Sulfonamide/Sulfonate | Oxidant | Catalyst | Yield (%) |

|---|---|---|---|

| TsNH₂ | PhIO | Rh₂esp₂ | 54-69 |

| Naphthyl-SO₂NH₂ | PhIO | Rh₂esp₂ | ~55-65 |

| p-Nitrophenyl-SO₂NH₂ | PhIO | Rh₂esp₂ | ~55-65 |

Stereoselective Formation of Boron-Nitrogen Bonds

The catalytic nitrene insertion into B-H bonds also provides a unique pathway for the asymmetric synthesis of compounds with stereogenic boron atoms. rsc.orgrsc.orgnih.govresearchgate.net By employing chiral rhodium and ruthenium carboxylate catalysts, the insertion of nitrenes into prochiral boranes containing a 2-aryl-pyridine framework can be achieved with high stereoselectivity. rsc.orgresearchgate.net

Specifically, complexes with NTTL ligands, which are derived from S-tert-leucine, have been shown to yield chiral products with stereogenic boron centers. rsc.orgrsc.orgnih.govresearchgate.net This method is significant as it represents a rare example of asymmetric formation of covalent B-N bonds. rsc.org The use of chiral sulfonamides as the source of the nitrene can also lead to high diastereoselectivity, especially in matched reactions with a chiral rhodium catalyst. researchgate.net

Other Synthetic Strategies

Beyond the previously mentioned methods, other innovative strategies have been developed for the synthesis of sulfonamides, including the functionalization of pyridinium (B92312) salts and the application of electrochemical techniques.

Sulfonamidation of Pyridinium Salts

A divergent reactivity of pyridinium salts with sulfinates has been demonstrated, leading to either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines. nih.gov The direct C4-sulfonylation is achieved through a base-catalyzed cross-coupling reaction between sulfinates and N-amidopyridinium salts. nih.gov This method allows for the direct introduction of a sulfonyl group at the C4 position of the pyridine ring with excellent regioselectivity. nih.gov

The reaction is compatible with a wide array of functional groups on the pyridinium salt, including methyl, phenyl, halide, and ester groups at the C3 position. nih.gov In contrast, exposing the same starting materials to visible light initiates a catalyst-free radical pathway, resulting in the three-component reaction of an alkene, a sulfinate, and the pyridinium salt to form β-pyridyl alkyl sulfones. nih.gov

Attempts to synthesize pyridyl sulfonamides by reacting 2-amino-6-chloropyridine (B103851) with 4-nitrobenzenesulfonyl chloride in pyridine have been reported, though in some cases, this can lead to the formation of pyridinium salts instead of the desired sulfonamide. arkat-usa.org

Electrochemical Methods for Sulfonamide Preparation

Electrochemical synthesis offers a modern and often milder alternative for preparing sulfonamides. nih.gov One such method involves the reaction of electrochemically generated sulfonyl radicals with styrenes, mediated by sodium iodide, to form a β-iodosulfone intermediate. nih.gov Halide-mediated oxidation of aryl sulfinates has also been employed to initiate sulfonyl radical reactions for the synthesis of sulfonamides. nih.gov

Visible-light-mediated photoredox catalysis provides another route, for example, in the three-component synthesis of β-ketosulfonamides from silyl (B83357) enol ethers, N-aminopyridinium salts, and a sulfur dioxide surrogate like DABSO. chemrxiv.org This process relies on the photochemical generation of sulfamoyl radicals. chemrxiv.org Furthermore, photosensitized nickel catalysis enables the C-N bond formation between sulfonamides and aryl halides. princeton.edu In this dual catalysis system, an iridium photocatalyst absorbs visible light to activate a nickel complex, which then facilitates the reductive elimination to form the N-aryl sulfonamide. princeton.edu

Synthesis via Schiff Base Formation from Pyridine Sulfonamide Moieties

The formation of a Schiff base, which contains a carbon-nitrogen double bond (azomethine group), is a versatile and widely used reaction in organic synthesis. nih.govnanobioletters.com This method involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. dergipark.org.tr In the context of this compound derivatives, this strategy is employed to introduce additional structural diversity and potential pharmacophoric features.

A common approach involves the reaction of a pyridine sulfonamide derivative bearing a primary amino group with a suitable aldehyde or ketone. For instance, (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide was synthesized by reacting pyridine-2-carbaldehyde with sulfamethoxazole (B1682508) in ethanol (B145695). The mixture was refluxed for two hours, resulting in the precipitation of the desired Schiff base. nih.gov This straightforward condensation reaction highlights the utility of the Schiff base linkage in elaborating the core sulfonamide structure.

Similarly, new libraries of Schiff bases incorporating a pyridine sulfonamide moiety have been synthesized. One such method involves the reaction of Ethyl 4-(N-methyl-pyridine-4-sulphonamide)phenyl hydrazide with various aromatic aldehydes. These reactions are typically carried out under reduced pressure and can produce excellent yields, particularly when the aldehyde contains a heteroatom. researchgate.net

The stability and relative ease of synthesis make Schiff bases valuable intermediates. nih.gov They can be further modified or used as the final products in the development of new therapeutic agents. The azomethine group itself is known to be crucial for the biological activity of many sulfonamide Schiff bases. nih.gov

Green Chemistry Aspects in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals. nih.govmdpi.comsci-hub.se The synthesis of this compound and its derivatives is no exception, with researchers exploring more environmentally benign methods.

Efforts in this area focus on several key aspects, including the use of greener solvents, alternative energy sources, and catalyst-free or more efficient catalytic systems. Water, being non-toxic, non-flammable, and readily available, has emerged as a preferred solvent for many chemical reactions. mdpi.comrsc.org The synthesis of sulfonamides in aqueous media often involves dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride, thereby avoiding the need for organic bases. rsc.org The product can then be easily isolated by filtration after acidification, leading to excellent yields and purity without extensive purification. mdpi.comrsc.org

Another green approach is the use of ultrasound or microwave irradiation to assist reactions. nih.gov These methods can significantly reduce reaction times and improve yields. For example, the sonochemical synthesis of certain sulfonamide derivatives in water with potassium carbonate as a base has been shown to be highly efficient. nih.gov

Electrochemical methods also present a green alternative for sulfonamide synthesis. researchgate.net These methods can be carried out under mild, constant current conditions in aqueous/ethanol mixtures, avoiding the use of toxic reagents. The electrochemical oxidation of phenylhydrazine (B124118) derivatives in the presence of arylsulfinic acids has been successfully employed to produce sulfonamide derivatives in high yields. researchgate.net

Furthermore, solvent-free (neat) reaction conditions represent an ideal green chemistry approach. sci-hub.se The reaction of arylsulfonyl chlorides with primary and secondary amines at room temperature without any solvent has been reported to produce N-alkyl and N-arylsulfonamides in good yields. sci-hub.se This method simplifies the work-up procedure as the byproducts can often be easily removed.

The development of these eco-friendly methods not only minimizes the environmental impact but also often leads to more efficient and cost-effective synthetic processes for producing this compound and its valuable derivatives. mdpi.com

Chemical Reactivity and Transformation Pathways

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a robust functional group, yet it can undergo several important transformations. A primary reaction pathway involves the generation of electrophilic nitrenes. Through oxidation with reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂), the sulfonamide can serve as a nitrene precursor. rsc.orgrsc.org This reactive intermediate can then undergo insertion into various bonds. For instance, rhodium and ruthenium catalysts facilitate the insertion of these nitrenes into B-H bonds of cyclic boranes, providing a novel method for constructing B-N bonds. rsc.orgrsc.org

The sulfonamide bond itself can be formed through the reaction of 2-pyridinesulfonyl chloride with aniline (B41778), and conversely, it can be cleaved under certain conditions, although this is generally challenging. ekb.egrsc.org The nitrogen atom of the sulfonamide is weakly acidic and can be deprotonated by a strong base. This anion can then participate in further reactions, such as alkylation.

Furthermore, the sulfonamide moiety can act as a directing group in certain transition metal-catalyzed reactions, influencing the regioselectivity of functionalization on the attached aromatic rings. rsc.org

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. iust.ac.ir This allows it to react readily with a variety of electrophiles.

Protonation and Quaternization : The pyridine nitrogen is easily protonated by acids. It also reacts with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. iust.ac.ir

Activation for Nucleophilic Attack : The pyridine ring can be activated towards nucleophilic attack by reaction with strong electrophiles. For example, treatment with triflic anhydride (B1165640) (Tf₂O) generates a highly electrophilic N-triflylpyridinium salt. nih.govchemrxiv.org This intermediate is susceptible to ring-opening by nucleophiles like secondary amines. The resulting Zincke imine intermediate can then be recyclized with an isotopic nitrogen source, such as ¹⁵NH₃, to achieve nitrogen isotope exchange in the pyridine ring. nih.govchemrxiv.orgresearchgate.net

Directing Group in Catalysis : The nitrogen atom is a powerful coordinating atom and serves as a directing group in numerous transition metal-catalyzed C-H activation reactions. It can direct a metal catalyst to a specific C-H bond, typically at the ortho-position of the phenyl ring, enabling regioselective functionalization. rsc.orgnih.govnih.gov

Reactivity at the Phenyl Moiety

The phenyl group of N-phenylpyridine-2-sulfonamide is an aromatic ring that can participate in substitution reactions. Its reactivity is significantly modulated by the attached sulfonamide group.

Electrophilic Aromatic Substitution : The benzene (B151609) ring is inherently nucleophilic due to its π-electron system and can undergo electrophilic aromatic substitution. quora.com However, the pyridine-2-sulfonamide (B152805) group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. masterorganicchemistry.com Consequently, reactions like nitration or halogenation on the phenyl ring would be significantly slower compared to unsubstituted benzene and would require harsh conditions.

Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the sulfonamide group makes the phenyl ring more susceptible to nucleophilic aromatic substitution (SₙAr). This effect is most pronounced for substituents at the ortho and para positions relative to the sulfonamide. While this compound itself may not readily undergo SₙAr, the introduction of additional strong electron-withdrawing groups (like a nitro group) on the phenyl ring would greatly facilitate the displacement of a leaving group (like a halide) by a nucleophile. libretexts.org

C-H Functionalization Reactions

This compound is an exemplary substrate for directed C-H functionalization, a powerful strategy for forming new bonds directly from C-H bonds. The regioselectivity is typically controlled by one of the molecule's coordinating groups.

The pyridine nitrogen atom is a highly effective directing group for the ortho-C-H functionalization of the phenyl ring. rsc.org Using transition metal catalysts such as rhodium(III) or ruthenium(II), the C-H bond at the C2 position of the phenyl ring can be selectively activated and coupled with various partners. rsc.org For example, rhodium-catalyzed coupling with sulfonyl azides leads to direct C2-sulfonamidation of the phenyl ring. rsc.org

Interestingly, the sulfonamide group can also function as a directing group. This creates a competitive scenario where functionalization can be directed to either the phenyl ring (via the pyridine director) or the pyridine ring (via the sulfonamide director). The site-selectivity of these C-H functionalization reactions can sometimes be switched by tuning the reaction conditions, such as the solvent polarity or the concentration of additives. rsc.org

Table 1: Examples of Directed C-H Functionalization

| Catalyst System | Directing Group | Functionalized Position | Reaction Type | Ref. |

| [RhCp*Cl₂]₂ / AgSbF₆ | Pyridine-N | Phenyl ring (ortho) | Sulfonamidation | rsc.org |

| [RuCl₂(p-cymene)]₂ / AgSbF₆ / NaOAc | Pyridine-N | Phenyl ring (ortho) | Sulfonamidation | rsc.org |

| Rh(III) catalyst | Sulfonamide-N | Pyridine ring (ortho) | Carbenoid insertion | rsc.org |

| Pd(OAc)₂ | Pyridine-N | Phenyl ring (ortho) | Acetoxylation | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution plays a crucial role both in the synthesis of this compound and in its subsequent transformations. The most common synthesis involves the nucleophilic attack of aniline on 2-pyridinesulfonyl chloride, where the amine's lone pair displaces the chloride on the sulfur atom.

The molecule can also be the product of cross-coupling reactions that proceed via a nucleophilic substitution mechanism on a metal center. For instance, in nickel-catalyzed sulfonamidation of aryl halides, the deprotonated sulfonamide acts as a nucleophile, displacing a halide from a Ni(II)-aryl complex. nih.govprinceton.edu

Furthermore, as discussed in section 3.2, activation of the pyridine ring with Tf₂O renders it susceptible to nucleophilic attack and ring-opening, a process that can be considered an internal nucleophilic substitution on the activated pyridine system. nih.gov The term Sₙi (substitution nucleophilic internal) describes reactions where a nucleophile that is part of the leaving group attacks the substrate, leading to retention of stereochemistry, a concept relevant in transformations of related sulfonamide structures. wikipedia.org

Reductive Elimination Processes in Catalytic Cycles

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions, often being the final, product-forming step of the catalytic cycle. This compound and its derivatives are frequently synthesized via methods where reductive elimination is key.

In nickel-catalyzed C-N bond formation between an aryl halide and a sulfonamide, the proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) center, followed by ligand exchange with the sulfonamide. The resulting Ni(II)-aryl-amido complex then undergoes reductive elimination to form the C-N bond of the N-arylsulfonamide product and regenerate the active Ni(0) catalyst. nih.govprinceton.edu This reductive elimination step can be challenging but can be promoted by visible-light photosensitized energy transfer, which excites the Ni(II) complex to a more reactive state. nih.govprinceton.edu

Similarly, in palladium-catalyzed C-H functionalization reactions directed by the pyridine group, the catalytic cycle often culminates in a reductive elimination step. After C-H activation forms a palladacycle, the Pd(II) center can be oxidized to Pd(IV). This high-valent palladium species then undergoes C-X bond-forming reductive elimination (where X can be O, Cl, N, etc.) to release the functionalized product and a Pd(II) species, which re-enters the catalytic cycle. nih.gov

Coordination Chemistry and Metal Complexes

Ligand Properties of N-phenylpyridine-2-sulfonamide

The ability of this compound to act as a ligand is governed by the presence of specific donor atoms and its structural arrangement, which allows it to bind effectively to a metal center.

This compound typically functions as a bidentate chelating ligand. Chelation is a process where a single ligand binds to a central metal ion at two or more points, forming a stable ring-like structure called a chelate ring. ebsco.comlibretexts.org This multidentate binding enhances the stability of the resulting complex compared to coordination with monodentate ligands. libretexts.org

The primary binding sites on the this compound molecule are the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms or the nitrogen atom of the sulfonamide group. Research on structurally similar pyridylsulfonamide compounds shows that coordination often occurs through the pyridine nitrogen and the deprotonated sulfonamide nitrogen. researchgate.netmdpi.com This creates a stable five- or six-membered chelate ring, which is energetically favorable. ebsco.com The deprotonation of the sulfonamide (-SO₂NH-) group to form an anionic sulfonamido (-SO₂N⁻-) group is a key step, making the nitrogen a stronger donor and facilitating coordination. researchgate.netmdpi.com This bidentate N,N'-coordination is a common mode for this class of ligands.

The geometry of the resulting complex is influenced by the "bite angle" of the ligand—the angle formed between the two donor atoms and the metal center (N-Metal-N). libretexts.org In related chelating sulfonamide complexes, this angle is typically around 81–83°, accommodating the formation of a stable octahedral or square planar geometry around the metal ion. nih.gov

Both the pyridine and sulfonamide functional groups (moieties) play crucial roles in the coordination behavior of the ligand.

The pyridine moiety contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of donating electron density to a metal cation. It is a well-established N-donor in coordination chemistry, forming stable bonds with a wide range of transition metals. researchgate.netrsc.org

The sulfonamide moiety is essential for the chelation process. In its neutral state, the sulfonamide nitrogen is less basic due to the electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). However, upon deprotonation, the resulting anionic nitrogen becomes a potent donor atom. researchgate.netmdpi.com This deprotonation is often facilitated by the basic conditions used during complex synthesis. The involvement of the sulfonamido nitrogen in chelation is confirmed by spectroscopic data; for instance, in Fourier-transform infrared (FT-IR) spectroscopy, the S-N bond vibration shifts to a lower wavenumber upon coordination to a metal. morressier.comdigitellinc.com Similarly, the proton signal for the sulfonamide NH group observed in ¹H NMR spectra disappears upon complexation, indicating deprotonation and binding to the metal. mdpi.comnih.gov

Together, the pyridine nitrogen initiates the binding, and the proximate sulfonamide group enables the formation of a stable chelate ring, which defines the ligand's strong binding affinity and coordinating properties.

Chelation Modes and Binding Sites

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt precursor with the ligand, often in a solvent and under specific temperature and pH conditions to facilitate the reaction.

Ruthenium complexes bearing sulfonamide-containing ligands can be synthesized through several established routes. A common method involves reacting a ruthenium precursor, such as dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂) or an arene-ruthenium dimer like [Ru(p-cymene)Cl₂]₂, with the this compound ligand. znaturforsch.comresearchgate.net The reaction is typically carried out by refluxing the components in a suitable organic solvent. researchgate.net

For example, the synthesis of arene-ruthenium(II) complexes with bidentate Schiff base ligands containing a sulfonamide moiety is achieved by reacting the ligand with the ruthenium precursor in the presence of a base like triethylamine (B128534) (Et₃N). scilit.com The base facilitates the deprotonation of the sulfonamide group, which is crucial for coordination. Characterization of such complexes often shows the disappearance of the phenolic -OH or sulfonamidic -NH proton signal in ¹H NMR spectra, confirming the coordination of these groups to the ruthenium center. researchgate.net The resulting complexes are typically stable and can be purified using standard techniques like column chromatography.

Table 1: Representative Spectroscopic Data for a Ruthenium(II) Complex with a Sulfonamide-Schiff Base Ligand

| Compound Type | Spectroscopic Feature | Observation | Implication |

| Free Ligand | FT-IR: ν(OH) | Band present | Free hydroxyl group |

| Ru(II) Complex | FT-IR: ν(OH) | Band disappears | Coordination of phenolic oxygen |

| Free Ligand | ¹H NMR: δ(NH) | Signal present | Free sulfonamide proton |

| Ru(II) Complex | ¹H NMR: δ(NH) | Signal disappears | Deprotonation and coordination of sulfonamide nitrogen |

This table is based on findings for analogous ruthenium-sulfonamide systems. researchgate.net

The synthesis of iridium(III) complexes with pyridine-sulfonamide ligands is well-documented. A general procedure involves the reaction of an iridium salt, typically hydrated iridium(III) chloride (IrCl₃·xH₂O), with the ligand in a high-boiling solvent like 2-methoxyethanol. acs.org The mixture is heated under an inert atmosphere (e.g., argon) for several hours to drive the reaction to completion. acs.orgnih.gov

In the case of tetradentate bis(pyridine-2-sulfonamide) ligands, this method yields stable, octahedrally coordinated Ir(III) complexes. nih.govacs.org For a bidentate ligand like this compound, a similar reaction would be expected to yield complexes where multiple ligands coordinate to the iridium center, or where solvent molecules or other ancillary ligands fill the remaining coordination sites. After the reaction, the product is typically cooled, the solvent removed under reduced pressure, and the complex purified by column chromatography on silica (B1680970) gel. acs.org

Table 2: Typical Reaction Conditions for Iridium(III)-Sulfonamide Complex Synthesis

| Parameter | Condition | Source |

| Iridium Precursor | IrCl₃·xH₂O | acs.org |

| Ligand | Pyridine-sulfonamide derivative | acs.org |

| Solvent | 2-Methoxyethanol | acs.org |

| Temperature | 110 °C | acs.org |

| Atmosphere | Argon | acs.org |

| Purification | Silica gel chromatography | acs.org |

Platinum(II) complexes containing sulfonamide ligands are commonly synthesized using a platinum(II) precursor such as dichlorobis(dimethyl sulfoxide)platinum(II) (PtCl₂(DMSO)₂) or potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.gov A typical synthesis involves adding a solution of the this compound ligand in a solvent like ethanol (B145695) to a solution of the platinum precursor, also in ethanol. digitellinc.comnih.gov

The reaction mixture is stirred at room temperature, and upon complexation, changes in spectroscopic properties are observed. For example, in ¹H NMR, proton signals on the ligand that are close to the metal center experience a downfield shift (de-shielding). morressier.comdigitellinc.com In FT-IR spectroscopy, the S-N stretching vibration of the sulfonamide group shifts to a lower frequency, indicating coordination to the platinum ion. morressier.comdigitellinc.com The resulting platinum complexes can often be isolated as stable solids and purified by recrystallization. These methods have been successfully used to create platinum(II) complexes where the sulfonamide-containing ligand acts in a bidentate fashion. nih.govsjp.ac.lk

Table 3: Comparison of FT-IR and ¹H NMR Data for a Free Ligand vs. its Platinum(II) Complex

| Compound | FT-IR ν(S-N) (cm⁻¹) | ¹H NMR Methylene Protons (ppm) |

| Ligand (L2) | 923 | 4.62 (singlet) |

| Pt(II) Complex (C2) | 889 | 5.28 and 6.06 (two doublets) |

Data from a comparable Pt(N(SO₂pyridine)dpa)Cl₂ system. morressier.comdigitellinc.com

Nickel Complexes

This compound forms stable complexes with Nickel(II) ions. The interaction often results in the formation of [Ni(L)₂]-type complexes, where 'L' represents the deprotonated this compound ligand. Studies on related nickel(II) complexes with sulfonamide derivatives show that the ligand coordinates with the metal center via the sulfonamide NH group. scielo.org.mx The formation of gaseous [NiCl(phpy)₂]⁺ complexes (where phpy is phenylpyridine) has been confirmed through gas-phase experiments, highlighting the strong affinity between the nickel(II) cation and the phenylpyridine moiety. iucr.org

The geometry of these nickel(II) complexes can vary. Depending on the co-ligands and reaction conditions, both square-planar and octahedral geometries are possible. For instance, square-planar nickel(II) complexes have been reported with related donor-acceptor ligands. nih.gov In the presence of coordinating solvents or other ligands like water, nickel(II) typically adopts a distorted octahedral geometry. mdpi.comnih.gov In such cases, two this compound ligands would occupy the equatorial plane, with the axial positions being filled by solvent molecules. mdpi.com The formation of light green colored complexes is often indicative of nickel(II) coordination. scielo.org.mx

Structural Analysis of Coordination Compounds

The precise structure of metal complexes containing this compound is elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallography of Metal Complexes

While a complete, publicly available crystal structure for a simple Nickel(II) complex with this compound is not detailed in the surveyed literature, extensive data from closely analogous structures provide a clear picture of the expected molecular geometry and bonding parameters.

Analysis of related sulfonamide-containing metal complexes allows for an accurate estimation of key structural features. For instance, the sulfonamide S-N bond length in a free sulfonamide compound has been measured at 1.624(3) Å. Upon coordination, this bond length may be altered due to the electronic effects of bonding to the metal center.

In related transition metal complexes, the ligand coordinates through both the pyridine and sulfonamide nitrogens. A crystal structure of a Cu(II) complex containing both a pyridine ring and a sulfonamide-related ligand exhibited a Cu-N(pyridine) bond distance of 2.064 Å and a Cu-N(thiadiazole, part of the sulfonamide ligand) distance of 1.987 Å. researchgate.net These values provide a reasonable approximation for the expected bond lengths in a nickel complex.

For Nickel(II) specifically, crystallographic studies of complexes with similar N-donor ligands reveal typical bond lengths and geometries. In a trans-octahedral Ni(II) complex with two bidentate diamine ligands and two axial water molecules, the Ni—N bond lengths were found to be 2.070 (3) Å and 2.092 (2) Å, while the axial Ni—O bond length was 2.158 (2) Å. mdpi.com The coordination geometry around the nickel center in such complexes is typically a distorted octahedron. mdpi.comnih.gov

A representative data table for expected bond lengths in a hypothetical octahedral [Ni(this compound)₂(H₂O)₂] complex, based on analogous structures, is presented below.

| Bond | Expected Bond Length (Å) | Reference Compound Type |

|---|---|---|

| Ni-N (pyridine) | ~2.07 | Octahedral Ni(II) diamine complex mdpi.com |

| Ni-N (sulfonamide) | ~2.09 | Octahedral Ni(II) diamine complex mdpi.com |

| Ni-O (axial water) | ~2.16 | Octahedral Ni(II) diamine complex mdpi.com |

| S-N (coordinated) | ~1.62 | Free sulfonamide compound |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic methods are essential for confirming the coordination of this compound to metal ions and for characterizing the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the involvement of the sulfonamide group in coordination. The key vibrational bands of the free ligand are compared to those in the metal complex. Upon deprotonation and coordination, significant shifts are observed. The N-H stretching vibration of the sulfonamide group, typically found in the range of 3349–3144 cm⁻¹, disappears. sciety.org Furthermore, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group (around 1320 cm⁻¹ and 1155 cm⁻¹, respectively) and the S-N stretching vibration (around 900 cm⁻¹) often shift to different frequencies, confirming the binding of the sulfonamide nitrogen to the metal. scielo.org.mxsciety.org The appearance of a new band in the 545-526 cm⁻¹ range can be assigned to the M-N bond vibration. scielo.org.mx

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change Upon Complexation |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching (ν) | 3349 - 3144 sciety.org | Signal disappears scielo.org.mx |

| SO₂ (Sulfonamide) | Asymmetric Stretch | ~1320 sciety.org | Shifts |

| SO₂ (Sulfonamide) | Symmetric Stretch | ~1155 sciety.org | Shifts |

| S-N (Sulfonamide) | Stretching (ν) | 914 - 895 sciety.org | Shifts |

| M-N | Stretching (ν) | N/A | New band appears (~540 cm⁻¹) scielo.org.mx |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides definitive evidence of complex formation. The most telling signal is that of the acidic proton of the sulfonamide –SO₂NH– group, which appears as a singlet in the free ligand, typically between 8.78 and 10.15 ppm. sciety.org Upon coordination to a metal ion like Ni(II), this proton is lost, and its corresponding signal vanishes from the spectrum. scielo.org.mx The signals of the aromatic protons on both the pyridine and phenyl rings also experience shifts due to the change in the electronic environment upon complexation. sciety.orgacs.org In paramagnetic complexes like those of Ni(II), signals can be significantly broadened or shifted. scielo.org.mxacs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into their electronic structure. UV-Vis spectra of Ni(II)-sulfonamide complexes typically show absorption bands corresponding to d-d transitions of the nickel ion, as well as ligand-to-metal charge transfer (LMCT) or ligand-to-ligand charge transfer (LL'CT) bands. scielo.org.mxnih.govrsc.org The appearance of new absorption bands in the visible region upon complexation, often resulting in a colored solution, is characteristic of the formation of d-block metal complexes. scielo.org.mxrsc.org For instance, heteroleptic nickel(II) complexes with donor and acceptor ligands can exhibit intense LL'CT bands that are tunable across the visible and near-infrared regions. nih.gov

| Complex Type | Transition Type | Typical λmax Range (nm) |

|---|---|---|

| Ni(II) Sulfonamide Complexes | d-d transitions / CT | 400 - 700 scielo.org.mxrsc.org |

| Ni(II) Donor-Acceptor Complexes | Ligand-to-Ligand Charge Transfer (LL'CT) | 650 - 1370 nih.gov |

Electronic Properties of Metal Complexes

The electronic properties of metal complexes derived from this compound are governed by the interplay between the metal d-orbitals and the frontier molecular orbitals (HOMO and LUMO) of the ligand. The ligand itself can be considered a donor-acceptor system, with the phenyl-sulfonamide portion acting as an electron-donating group and the pyridine ring acting as an electron-accepting group.

Upon complexation with a metal like Nickel(II), this intrinsic electronic character is enhanced. The formation of heteroleptic square-planar nickel(II) complexes with distinct donor (e.g., catecholate) and acceptor (e.g., α-diimine) ligands gives rise to chromophores with intense ligand-to-ligand charge-transfer (LL'CT) absorption bands. nih.gov This principle applies to complexes of this compound, where photoinduced charge transfer can occur within the coordinated ligand framework, mediated by the metal center. nih.gov The energy gap between the HOMO and LUMO determines the kinetic stability and reactivity of the complex and can be tuned by modifying the ligand structure. wikipedia.org

Role in Optoelectronic Applications (e.g., OLEDs)

The 2-phenylpyridine (B120327) moiety is a cornerstone in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs). mdpi.com Cyclometalated complexes of heavy transition metals like Iridium(III) and Platinum(II) containing functionalized 2-phenylpyridine ligands are highly efficient triplet emitters, crucial for achieving high-performance OLEDs.

While nickel complexes are not as commonly used as iridium or platinum for primary emission due to different photophysical properties, the principles of ligand design are transferable. The this compound ligand provides the essential 2-phenylpyridine framework required for cyclometalation. The electronic properties of the resulting metal complex, and thus its emission color and efficiency, can be finely tuned by making chemical modifications to the ligand. The introduction of electron-donating or electron-withdrawing groups on either the phenyl or pyridine rings can stabilize or destabilize the frontier orbitals, thereby changing the HOMO-LUMO energy gap and shifting the emission wavelength. The sulfonamide group itself influences the electronic density of the system. Therefore, metal complexes of this compound and its derivatives are considered promising candidates for research and development in the field of new optoelectronic materials. mdpi.com

Catalytic Applications

N-phenylpyridine-2-sulfonamide Derivatives as Ligands in Catalysis

Derivatives of this compound have proven to be highly effective ligands in a range of catalytic reactions. sjp.ac.lknih.gov Their utility stems from their ability to form stable complexes with transition metals, thereby enabling and directing a variety of chemical transformations. sjp.ac.lkd-nb.info The pyridine (B92270) and sulfonamide moieties provide a bidentate coordination environment that can be readily modified to tune the steric and electronic properties of the resulting metal complex. sjp.ac.lkacs.org

Transition-Metal Catalyzed Reactions

The application of this compound-based ligands is particularly prominent in transition-metal catalysis. These ligands have been successfully employed in reactions catalyzed by metals such as palladium, copper, rhodium, and iridium, demonstrating their broad utility in synthetic organic chemistry. acs.orgd-nb.infonih.govrsc.org

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of numerous pharmaceuticals and functional materials. princeton.educhemrxiv.org this compound derivatives have emerged as valuable ligands in transition-metal-catalyzed C-N bond-forming reactions. For instance, in copper-catalyzed amidation reactions, these ligands facilitate the coupling of 2-phenylpyridine (B120327) with various nitrogen sources, including sulfonamides, carboxamides, and anilines. acs.org

One notable application is in the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While direct examples solely focused on this compound are specific, the broader class of sulfonamide-containing ligands is well-established in this area. princeton.edu These ligands help to overcome the challenges associated with the coupling of less nucleophilic sulfonamides. princeton.edu

A study demonstrated the copper-catalyzed amidation of 2-phenylpyridine using oxygen as a terminal oxidant, where various nitrogen nucleophiles, including sulfonamides, participated effectively. acs.org This highlights the role of the pyridine moiety in directing the C-H activation and the subsequent C-N bond formation.

Table 1: Examples of C-N Bond Formation using Pyridine-Sulfonamide Type Scaffolds

| Catalyst System | Substrates | Product Type | Key Features |

| Cu(OAc)₂ / O₂ | 2-Phenylpyridine, Sulfonamides | N-Aryl Sulfonamides | Utilizes oxygen as a green oxidant. acs.org |

| Pd(OAc)₂ | Phenylpyridines, N-Fluoropyridinium tetrafluoroborate | Fluorinated Phenylpyridines | Demonstrates C-N bond formation in the context of C-F bond formation. nih.gov |

| Ni-based / Photosensitizer | Aryl Halides, Sulfonamides | N-Aryl and N-Heteroaryl Sulfonamides | A photosensitized approach for C-N bond formation. princeton.edu |

Nitrene transfer reactions represent a powerful tool for the introduction of nitrogen-containing functionalities into organic molecules. researchgate.net Nitrenes, the nitrogen analogs of carbenes, are highly reactive intermediates that can undergo various transformations, including C-H insertion and cycloaddition reactions. researchgate.netwikipedia.org this compound derivatives can serve as precursors for nitrenes or as ligands in metal-catalyzed nitrene transfer processes.

In rhodium-catalyzed reactions, nitrenes generated in situ from sulfonamides and sulfamates have been shown to insert into B-H bonds of cyclic boranes containing a 2-phenylpyridine framework. chemrxiv.orgrsc.org This reaction provides a novel method for the construction of B-N bonds. rsc.org The choice of catalyst, particularly rhodium and ruthenium carboxylates, is crucial for the efficiency of this transformation. chemrxiv.orgrsc.org

Furthermore, nitrenes can be generated from the oxidation of carbamates and have been observed to insert into the palladium-nitrogen bond of a complex formed between palladium(II) acetate (B1210297) and 2-phenylpyridine. wikipedia.org This cascade reaction ultimately leads to the formation of a C-N bond. wikipedia.org

Table 2: Nitrene Transfer Reactions Involving Pyridine-Sulfonamide Scaffolds

| Catalyst | Nitrene Source | Substrate | Product Type | Key Features |

| Rh₂(esp)₂ | Sulfonamides/Sulfamates | 2-Phenylpyridine-boranes | B-N bond containing compounds | Catalytic insertion into B-H bonds. rsc.org |

| Rhodium and Ruthenium Carboxylates | Sulfonamides/Sulfamates | Prochiral boranes with 2-aryl-pyridine framework | Chiral compounds with stereogenic boron centers | Asymmetric formation of covalent B-N bonds. rsc.org |

| Not applicable (Oxidation) | Carbamate (B1207046) | Palladium(II) acetate and 2-phenylpyridine complex | Methyl N-(2-pyridylphenyl)carbamate | Cascade reaction involving nitrene insertion. wikipedia.org |

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. nih.govresearchgate.net The pyridine moiety in this compound can act as a directing group, facilitating the selective activation of otherwise unreactive C-H bonds. d-nb.infonih.gov

Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively used for the C-H functionalization of 2-phenylpyridine and its derivatives. d-nb.infonih.govacs.org These reactions allow for the introduction of various functional groups at the ortho-position of the phenyl ring. For example, palladium-catalyzed C-H acetoxylation of 2-phenylpyridine has been well-documented. nih.gov

In rhodium(III)-catalyzed reactions, the sulfonamide group itself can act as a directing group, enabling the ortho-C-H alkylation of aryl sulfonamides with vinylsilanes. rsc.orgrsc.org This demonstrates the versatility of the sulfonamide moiety in directing C-H activation. The site-selectivity of C-H functionalization in aryl sulfonamides containing strongly coordinating N-heterocycles like pyridine can be controlled by tuning the reaction conditions, such as the solvent and additives. rsc.org

Table 3: C-H Functionalization Reactions Utilizing Pyridine-Sulfonamide Scaffolds

| Catalyst | Directing Group | Reaction Type | Substrate | Key Features |

| Pd(OAc)₂ | Pyridine | C-H Acetoxylation | 2-Phenylpyridine | Rate-limiting cyclopalladation. nih.gov |

| [Rh(OAc)₂]₂ | Sulfonamide (with 8-aminoquinoline (B160924) auxiliary) | C-H Alkylation | Aryl sulfonamides | Branch-selective alkylation with vinylsilanes. rsc.org |

| Rh(III) | Sulfonamide or N-heterocycle | C-H Carbenoid Functionalization | Aryl sulfonamides with N-heterocycles | Switchable site-selectivity based on reaction conditions. rsc.org |

| Cu(OAc)₂ | Pyridine | C-H Amidation | 2-Phenylpyridine | Intermolecular C-N bond formation. d-nb.info |

Nitrene Transfer Reactions

Chiral Catalysis with this compound-derived Ligands

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. While the direct use of this compound in creating chiral ligands is a specific area of research, the principles of using sulfonamide and pyridine moieties in chiral ligand design are well-established. rsc.orgnih.gov

Chiral N,N'-dioxide ligands, which can be conceptually related to the bidentate nature of this compound, have been successfully used in asymmetric catalysis. rsc.org These ligands, synthesized from readily available amino acids and amines, can coordinate to a variety of metal ions and have shown exceptional levels of stereocontrol in specific reactions. rsc.org

In the context of palladium-catalyzed N-allylation, secondary sulfonamides bearing a chiral 2,6-disubstituted-phenyl group on the nitrogen atom have been used to synthesize N-C axially chiral sulfonamides with good enantioselectivity. nih.gov This highlights the potential of incorporating chirality into the sulfonamide framework to induce asymmetry in catalytic reactions. Rhodium complexes with chiral carboxylate ligands derived from S-tert-leucine have been used for the asymmetric insertion of nitrenes into B-H bonds, leading to products with stereogenic boron atoms. chemrxiv.org

Table 4: Chiral Catalysis Employing Sulfonamide-Containing Ligands

| Catalyst System | Ligand Type | Reaction Type | Enantioselectivity |

| (S,S)-Trost ligand-(allyl-PdCl)₂ | Chiral Diamine-based | N-Allylation | Up to 92% ee nih.gov |

| Rh₂(S)-NTTL₄ | Chiral Carboxylate | Nitrene Insertion into B-H bonds | Up to 82:18 er chemrxiv.org |

| Chiral Pd(II) catalyst | Chiral Oxazole-Pyridine | Acetoxylative Cyclization | Moderate to high enantioselectivities dicp.ac.cn |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and developing more efficient catalysts. researchgate.net For reactions involving this compound and its derivatives, mechanistic studies often focus on the role of the ligand in the catalytic cycle.

In copper-catalyzed C-N bond formation, the proposed mechanism involves the initial complexation of 2-phenylpyridine with the copper catalyst, followed by C-H activation. d-nb.info The exact nature of the subsequent steps is still under investigation, but it is believed to proceed through a copper(II) intermediate. d-nb.info

For nitrene transfer reactions, the mechanism involves the in situ generation of a highly electrophilic nitrene species from a precursor like a sulfonamide. rsc.org This nitrene then reacts with the substrate. In the case of rhodium-catalyzed B-H insertion, the reaction is believed to proceed through a metal-nitrenoid intermediate. chemrxiv.orgrsc.org

In palladium-catalyzed C-H functionalization, the mechanism often involves the formation of a cyclometalated intermediate. nih.gov For example, in the acetoxylation of 2-phenylpyridine, kinetic studies suggest that the cyclopalladation step is rate-limiting. nih.gov The subsequent steps involve oxidation of the palladium(II) intermediate to a palladium(IV) species, followed by reductive elimination to form the final product. nih.gov

For rhodium-catalyzed C-H alkylation of aryl sulfonamides, deuterium (B1214612) labeling experiments suggest the involvement of two parallel pathways: a hydrometalation pathway and a carbometalation pathway. rsc.org The initial step is the complexation of the rhodium(II) catalyst with the bidentate sulfonamide ligand, followed by oxidative addition of the ortho C-H bond to form a rhodium-hydride complex. rsc.org

Energy Transfer Mechanisms

A key application involving N-aryl sulfonamides is in photosensitized nickel catalysis for C-N bond formation. princeton.edunih.gov This process operates through a dual catalysis system that relies on a triplet-triplet energy transfer mechanism. princeton.edu The proposed cycle begins with an iridium(III) photocatalyst, such as Ir(ppy)₂(bpy)PF₆ (where ppy is 2-phenylpyridine), absorbing visible light to form a long-lived triplet excited state. princeton.edunih.gov This excited photocatalyst then transfers its energy to a Ni(II)-aryl amido complex, which is formed from the oxidative addition of a Ni(0) catalyst to an aryl halide followed by ligand exchange with a sulfonamide. princeton.edunih.gov

The resulting triplet-excited Ni(II) species is primed for reductive elimination, which forges the C-N bond to yield the N-aryl sulfonamide product and regenerates the active Ni(0) catalyst. princeton.edu Mechanistic studies have confirmed that the presence of both the nickel catalyst and visible light are critical for efficient product formation. princeton.edu Further investigations support this energy transfer pathway, demonstrating that the efficiency of product formation correlates with the triplet energy of the photocatalyst and that using an organic sensitizer (B1316253) like benzophenone (B1666685) can also induce reductive elimination. princeton.edu This approach separates the roles of light-harvesting and cross-coupling between two distinct metal complexes, bypassing the need for the organometallic nickel complex to be directly excitable by visible light. princeton.edu

Recent studies have aimed to distinguish between energy transfer (EnT) and electron transfer (ET) pathways in these dual catalytic systems. researchgate.net The findings are consistent with a Förster-type energy transfer from the excited photocatalyst to Ni-amine complexes, which act as the energy acceptors. researchgate.net

Table 1: Components of a Dual Catalytic System for Sulfonamidation via Energy Transfer

| Component | Example | Role in Catalytic Cycle |

|---|---|---|

| Photocatalyst (PC) | Ir(ppy)₂(bpy)PF₆ | Absorbs visible light to reach an excited state (*IrIII). princeton.edunih.gov |

| Cross-coupling Catalyst | NiCl₂·glyme | Forms the active Ni(0) species that undergoes oxidative addition with the aryl halide. princeton.edu |

| Sulfonamide Source | Benzenesulfonamide (B165840) | Acts as the nucleophile, forming a NiII-aryl amido complex. princeton.edunih.gov |

| Base | Tetramethylguanadine (TMG) | Facilitates the deprotonation of the sulfonamide. princeton.edu |

| Energy Acceptor | NiII-aryl amido complex | Receives energy from the excited PC to form a triplet excited state. princeton.edunih.gov |

Radical Pathway Studies

The formation and reaction of this compound and related structures can also proceed through radical pathways. In the absence of a photocatalyst, direct irradiation of certain nickel complexes with blue LED light can generate the product, suggesting a pathway involving a nickel complex capable of visible-light absorption. nih.gov However, the dual catalytic system is generally more efficient. princeton.edu

In other systems, sulfonyl groups are recognized as effective precursors for sulfonyl radicals. rsc.org Visible light can promote the formation of an electron donor-acceptor complex between N-amidopyridinium salts and sulfinates, which enables access to sulfonyl radicals in a catalyst-free pathway. rsc.org This sulfonyl radical can then add to a double bond, generating an alkyl radical that subsequently adds to a pyridinium (B92312) salt, leading to the formation of β-pyridyl alkyl sulfones. rsc.org

Computational studies on the methylation of 2-phenylpyridine, a core component of the title compound, have explored both radical and non-radical pathways. nih.gov These studies identified a hybrid pathway as the most favorable, involving a radical process to form a palladium-methyl intermediate, followed by a non-radical reductive elimination to form the C-C bond. nih.gov In visible-light-promoted reactions, radical clock experiments and the use of radical scavengers have been employed to confirm the involvement of radical intermediates in transformations involving N-arylpropiolamides and sulfinates. nih.gov

Investigations into the cross-dehydrogenative sulfonamidation of indoles have proposed a plausible mechanism involving the formation of a cyclic iodonium (B1229267) ion, which is then attacked by the sulfonamide. chemrevlett.com An alternative visible-light-mediated process for pyrroles involves the generation of a sulfonamidyl radical cation via single-electron transfer, which then attacks the pyrrole (B145914) ring. chemrevlett.com

Role of Directing Groups

The pyridine and sulfonamide moieties within this compound can function as effective directing groups in transition-metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.net The 2-pyridylsulfonyl group is recognized as a versatile and removable directing group that provides excellent regiocontrol in palladium-catalyzed C-H olefination and halogenation of arenes. researchgate.net Its efficacy stems from its ability to coordinate to the metal center, forming a stable six-membered palladacycle intermediate that positions the catalyst for selective activation of the ortho-C-H bond. researchgate.net

Similarly, the pyridine ring itself is a widely used directing group. rsc.orgnih.gov In rhodium-catalyzed reactions, 2-phenylpyridine derivatives can be selectively functionalized at the C2 position of the pyridine ring through coupling with sulfonyl azides. rsc.org The directing group guides the catalyst to the desired C-H bond, facilitating a cyclometalation step that is crucial for the subsequent coupling reaction. rsc.org Other directing groups, such as pyrazole (B372694) and pyrimidine, have also been shown to effectively mediate this type of transformation. rsc.org The strategic use of such directing groups offers a powerful advantage for synthesizing N-(hetero)aryl sulfonamides by enabling high efficiency and regioselectivity, avoiding the need for pre-functionalized starting materials. rsc.org

Table 2: Role of Structural Moieties as Directing Groups

| Directing Group Moiety | Metal Catalyst | Reaction Type | Positional Selectivity |

|---|---|---|---|

| N-(2-Pyridyl)sulfonyl | Palladium(II) | C-H Olefination/Halogenation | ortho to the directing group. researchgate.net |

| 2-Phenylpyridine | Rhodium(III) | C-H Sulfonamidation | C2 of the pyridine ring. rsc.org |

| Benzene (B151609) Sulfonamide | Palladium(II) | meta-C-H Arylation | meta to the sulfonamide group. nih.gov |

Catalyst Design and Optimization

The design and optimization of catalysts are crucial for enhancing the efficiency and scope of reactions involving this compound and its derivatives. Research has shown that catalyst performance can be systematically tuned by modifying the ligand structure. researchgate.netacs.org

In the context of C-H amination, a dinuclear rhodium catalyst, Rh₂(esp)₂, has been developed and shown to be superior to other rhodium carboxylates for both intra- and intermolecular C-H oxidation reactions, including insertions with sulfamide (B24259) substrates. researchgate.net For the catalytic insertion of nitrenes (generated from sulfonamides) into B-H bonds, rhodium and ruthenium carboxylates of the [M₂(OOCR)₄]X type are highly effective, particularly when a 2-phenylpyridine framework is present in the borane (B79455) substrate. rsc.orgresearchgate.netrsc.org

For iridium-based transfer hydrogenation catalysts, modifying the electronic properties of the ligands offers a direct route to optimizing catalytic activity. acs.org A study on Cp*Ir complexes with (pyridinylmethyl)sulfonamide ligands demonstrated that adding electron-donating substituents to the pyridine ring increased the rate of catalysis for imine reduction. acs.org This correlation provides a rational basis for catalyst design, allowing for the systematic tuning of activity by altering the electronic contribution of the bidentate ligand. acs.org

In photosensitized nickel catalysis, optimization involves several parameters. princeton.edu The choice of photocatalyst is critical, with efficiency being linked to its triplet energy. princeton.edu The reaction is also sensitive to the base, solvent, and the presence or absence of additional ligands. princeton.edu For instance, in the sulfonamidation of certain heteroaryl halides, "ligand-free" conditions were found to be more effective. princeton.edu This highlights that optimization is often substrate-dependent and requires careful screening of reaction components to achieve high yields, which can range from 19% to over 99% depending on the specific substrates and conditions used. princeton.edu The design of novel chiral catalysts is also a focus of radical relay catalysis, aiming to control the formation and reaction of radical intermediates to achieve stereo- and regiocontrol. cornell.edu

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ir(ppy)₂(bpy)PF₆ |

| 2-phenylpyridine |

| Nickel(II) chloride glyme etherate |

| Tetramethylguanadine |

| Benzenesulfonamide |

| Benzophenone |

| Rh₂(esp)₂ |

| (Pyridinylmethyl)sulfonamide |

| Cp*Ir complexes |

| Sulfonyl azide |

| Pyrazole |

| Pyrimidine |

| Borane |

| Ruthenium carboxylates |

| N-amidopyridinium salts |

| Sulfinates |

| Indole (B1671886) |

| Pyrrole |

| 2-aminophenyl-1H-pyrazole |

| Copper(II) acetate |

| 1,1,3,3-tetramethylguanidine |

| Toluene |

| N-pyrimidyl indolines |

| (±)-folicanthine |

| 2-(1-methyl-1H-indol-3-yl)-N-tosylethaneamine |

| 9-mesityl-10-methylacridinium perchlorate |

| Acetonitrile |

| Phenyliodine(III) diacetate |

| Silver(I) acetate |

| Silver(I) trifluoromethanesulfonate |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of N-phenylpyridine-2-sulfonamide, offering a detailed perspective on its molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For sulfonamide derivatives, DFT calculations are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. researchgate.netnih.govmdpi.com This level of theory has been shown to provide a good balance between computational cost and accuracy for a variety of organic molecules. researchgate.net These studies are instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties, which are often in good agreement with experimental data. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrophilicity Index)

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.netnih.gov

The reactivity of a molecule can be further quantified by global reactivity descriptors such as the electrophilicity index (ω). researchgate.netmdpi.com This index measures a molecule's ability to accept electrons. nih.gov These parameters are calculated from the ionization potential and electron affinity, which can be approximated from the HOMO and LUMO energies. nih.govmdpi.com For a series of thiophene (B33073) sulfonamide derivatives, a higher HOMO energy was correlated with greater reactivity towards electrophiles, while a lower LUMO energy indicated higher reactivity towards nucleophiles. mdpi.com

| Electronic Property | Description | Significance |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons in a chemical reaction. nih.gov | Higher values indicate a stronger electrophilic character. orientjchem.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.gov |

| Chemical Softness (σ) | The reciprocal of chemical hardness. | Softer molecules have a smaller HOMO-LUMO gap and are more reactive. mdpi.com |

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of this compound, which aids in the interpretation of experimental spectra.

NMR Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning experimental signals to specific atoms within the molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For sulfonamide derivatives, NMR simulations have been performed in solvents like chloroform, using tetramethylsilane (B1202638) (TMS) as a reference standard. researchgate.net The accuracy of these predictions can be influenced by the chosen functional and basis set. researchgate.net For example, in a study of a sulfonamide-Schiff base derivative, the computed ¹H NMR chemical shift for the azomethine proton was 8.60 ppm, which was in reasonable agreement with the experimental value of 8.40 ppm. nih.gov

Molecular Dynamics Simulations

MD simulations of protein-ligand complexes are used to assess the stability of the binding pose predicted by molecular docking. mdpi.comajgreenchem.com By simulating the complex in a solvated environment, researchers can observe the fluctuations of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. peerj.comajgreenchem.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the solvent-accessible surface area (SASA) to evaluate changes in the protein's surface exposure upon ligand binding. ajgreenchem.comresearchgate.net

Furthermore, MD simulations are instrumental in calculating binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). peerj.comnih.gov These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone and can help in discriminating between potent and weak inhibitors. peerj.com For example, a study on sulfonamide inhibitors of triose phosphate (B84403) isomerase used MD simulations to characterize the binding sites and estimate interaction energies, revealing the importance of van der Waals interactions and non-polar solvation energies for binding affinity. peerj.com

In Silico Studies of Molecular Interactions

In silico methods are fundamental in predicting and analyzing the interactions between a small molecule like this compound and its potential protein targets. These studies are crucial for structure-based drug design, enabling the identification of key interactions that can be optimized to improve potency and selectivity. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net For sulfonamide derivatives, including those with a pyridine (B92270) scaffold, molecular docking has been widely used to identify potential protein targets and to understand the structural basis of their inhibitory activity. mdpi.comnapier.ac.ukscirp.orgoalib.com

In a typical molecular docking study, a library of compounds is screened against the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. scirp.orgoalib.com Lower binding energy values generally indicate a more favorable interaction. oalib.com

Studies on various sulfonamide derivatives have demonstrated their ability to bind to a wide range of protein targets, including enzymes like carbonic anhydrases, kinases, and proteases. mdpi.commdpi.com For example, docking studies of pyridine-3-sulfonamide (B1584339) derivatives as carbonic anhydrase inhibitors have shown how different substituents on the pyridine ring can modulate the binding affinity and selectivity. mdpi.com The sulfonamide group itself is a key pharmacophore that often interacts with a zinc ion in the active site of metalloenzymes. rsc.org

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Sulfasalazine | Acetylcholinesterase (AChE) | -10.2 | - | scirp.orgoalib.com |

| Sulfafurazol | Acetylcholinesterase (AChE) | -9.4 | - | scirp.orgoalib.com |

| Sulfamethazine | Acetylcholinesterase (AChE) | -9.4 | - | scirp.orgoalib.com |

| Sulfadiazine | Acetylcholinesterase (AChE) | -9.1 | - | scirp.orgoalib.com |

| Sulfamethoxazole (B1682508) | Acetylcholinesterase (AChE) | -8.9 | - | scirp.orgoalib.com |

| Sulfacetamide | Acetylcholinesterase (AChE) | -7.7 | - | scirp.orgoalib.com |

This table presents binding energies of various sulfonamide-based compounds with Acetylcholinesterase (AChE) as determined by molecular docking studies. While not this compound, these values illustrate the typical binding affinities observed for sulfonamides with a protein target.

Following molecular docking, a detailed analysis of the protein-ligand interactions is performed to understand the nature of the binding. acs.orgchemrxiv.orgresearchgate.netresearchgate.net This analysis identifies the specific amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. acs.orgresearchgate.net

For sulfonamide-containing ligands, the sulfonamide group is often a critical anchor, forming hydrogen bonds with backbone or side-chain atoms of the protein. acs.orgresearchgate.net The aromatic rings, such as the phenyl and pyridine moieties in this compound, frequently engage in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. acs.org

For instance, in the binding of a sulfonamide ligand to FK506-binding protein 12 (FKBP12), the sulfonamide oxygens were found to form a network of S=O···HC interactions with aromatic residues, while the pyridine nitrogen formed a hydrogen bond with a tyrosine residue. acs.orgchemrxiv.orgresearchgate.netresearchgate.net In another study on mycobacterial lipoamide (B1675559) dehydrogenase inhibitors, the sulfonamide moiety's carbonyl group formed a hydrogen bond with an arginine residue, and the terminal phenyl group engaged in stacking with a phenylalanine residue. acs.org These specific interactions are crucial for the ligand's affinity and selectivity and provide a roadmap for the rational design of more potent and specific inhibitors. acs.orgresearchgate.net

| Ligand | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Sulfonamide Ligand 1 | FKBP12 | Ile56, Tyr82, His87, Tyr26, Phe36, Phe99 | Hydrogen Bond, Halogen-π Interaction, CH···O=S Interactions | acs.orgchemrxiv.orgresearchgate.netresearchgate.net |

| Sulfonamide Inhibitor | Mycobacterial Lipoamide Dehydrogenase | Arg93, Phe99, Phe464' | Hydrogen Bond, Pi-stacking | acs.org |

| Carborane Sulfonamide | Carbonic Anhydrase II | Phe131 | C–H⋯π and B–H⋯π Interactions | rsc.org |

This table provides examples of key protein-ligand interactions observed in crystallographic or docking studies of various sulfonamide derivatives, highlighting the common interaction patterns.

Bioorganic Applications and Structure Activity Relationships in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

The unique structural features of N-phenylpyridine-2-sulfonamide, which combine a pyridine (B92270) ring, a sulfonamide linker, and a phenyl group, make it a scaffold of interest for designing enzyme inhibitors. Research into analogous compounds provides insights into its potential inhibitory activities against several key enzymes.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

While direct inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not prominently available, the broader class of sulfonamides has been investigated for this purpose. For instance, novel sulfonamide-dihydropyridine hybrids have been synthesized and evaluated as multi-target ligands for Alzheimer's disease, showing inhibition of both cholinesterases. mdpi.com One of these hybrids, compound 4f , demonstrated an IC₅₀ value of 12.6 μM against electric eel acetylcholinesterase (EeAChE). mdpi.com Molecular docking studies of related sulfonamide derivatives suggest that the sulfonamide moiety and the aromatic rings can establish crucial interactions, such as π-π stacking and hydrogen bonds, within the active sites of these enzymes. mdpi.comnih.gov For example, the phenyl ring of a sulfonamide can interact with key amino acid residues like Tyr341 and Trp286 in the active site of AChE. mdpi.com

Derivatives of carvacrol-based sulfonamides have shown potent AChE inhibition, with IC₅₀ values outperforming the standard drug galantamine. nih.gov The structure-activity relationship (SAR) studies on these related compounds indicate that the nature of the substituents on the sulfonamide nitrogen and the aromatic rings significantly influences the inhibitory potency. nih.govmdpi.com Specifically, the presence of different substituents on the phenyl ring attached to the sulfonamide can modulate the binding affinity. nih.gov Some synthetic sulfonamides have shown selective and potent inhibition of BChE, an enzyme also implicated in Alzheimer's disease progression. nih.gov For example, a series of benzyl (B1604629) carbamates with a sulfonamide core showed strong preferential inhibition of BChE, with some compounds being more active than the drug rivastigmine. mdpi.com

Table 1: Cholinesterase Inhibition by Structurally Related Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4f (Sulfonamide-dihydropyridine hybrid) | EeAChE | 12.6 | mdpi.com |

| Carvacrol-derived sulfonamides | AChE | More active than galantamine | nih.gov |

| Benzyl carbamate (B1207046) sulfonamides (e.g., 5k) | BChE | 4.33 | mdpi.com |

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The inhibitory mechanism involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site. mdpi.com Research on pyridine-3-sulfonamide (B1584339) derivatives demonstrates their potential as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.gov